molecular formula C9H12N2 B1269439 N-(pyridin-2-ylmethyl)cyclopropanamine CAS No. 626210-44-4

N-(pyridin-2-ylmethyl)cyclopropanamine

Cat. No.: B1269439
CAS No.: 626210-44-4
M. Wt: 148.2 g/mol
InChI Key: SVMBYSXPVZASTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)cyclopropanamine typically involves the reaction of pyridine-2-carbaldehyde with cyclopropylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization and distillation, to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The oxidation typically occurs at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the pyridine ring, resulting in the formation of dihydropyridine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Cyclopropanone derivatives

    Reduction: Dihydropyridine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

N-(pyridin-2-ylmethyl)cyclopropanamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.

    Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

    Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. For example, in proteomics research, this compound can bind to enzymes, inhibiting their activity and allowing researchers to study their function in greater detail .

Comparison with Similar Compounds

N-(pyridin-2-ylmethyl)cyclopropanamine can be compared with other similar compounds, such as:

    N-(pyridin-2-yl)amides: These compounds have a similar pyridine ring structure but differ in the presence of an amide group instead of a cyclopropane ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have an imidazo ring fused to it.

    2-aminopyrimidine derivatives: These compounds have a pyrimidine ring structure and are known for their antitrypanosomal and antiplasmodial activities.

This compound stands out due to its unique cyclopropane ring, which imparts distinct chemical properties and reactivity compared to the other similar compounds.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMBYSXPVZASTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360123
Record name Cyclopropyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626210-44-4
Record name Cyclopropyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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